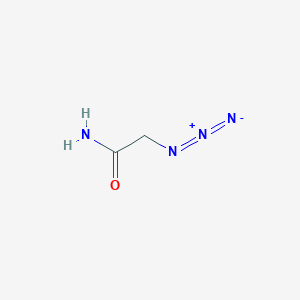
Azidoacetamide
Vue d'ensemble
Description
Azidoacetamide is a small organic compound . It is the smallest compound of the neutral organic azides whose crystal structures have been determined . It has been used in the synthesis of azidoacetamido-functionalized Pse derivatives as part of a search for Pse-derived metabolic labeling reagents .
Synthesis Analysis
The synthesis of azidoacetamido-functionalized Pse derivatives was initiated with d-glucose (Glc), which served as a cost-effective chiral pool starting material . Key synthetic steps involve the conversion of C1 of Glc into the terminal methyl group of Pse, and inverting deoxyaminations at C3 and C5 of Glc followed by backbone elongation with a three-carbon unit using the Barbier reaction .Molecular Structure Analysis
Azidoacetamide is almost planar, excluding H atoms . The N—N bond lengths of 1.130 have been reported .Chemical Reactions Analysis
The thermal decomposition of 2-azidoacetamide has been studied by matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy . N2, CH2NH, HNCO, CO, NH3, and HCN are observed as high-temperature decomposition products, while at lower temperatures, the novel imine intermediate H2NCOCHNH is observed .Physical And Chemical Properties Analysis
Azidoacetamide has a molecular weight of 100.08 g/mol . It has a topological polar surface area of 57.4 Ų .Applications De Recherche Scientifique
Electrochemical Synthesis
Azidoacetamide plays a crucial role in the electrochemical synthesis of vicinal azidoacetamides . This environmentally friendly and efficient approach features mild conditions and broad substrate scope, without the use of any chemical oxidant or transition-metal catalysts . The obtained vicinal azidoacetamides could be conveniently converted into various other vicinal diamine derivatives .
Organic Transformations
The azide group in Azidoacetamide serves as a versatile synthon in diverse organic transformations , most notably in the applications of click chemistry . The azido radical is typically generated either via the reduction of electrophilic azides such as azidoiodane, or the oxidation of nucleophilic azides .
Thermal Decomposition
The thermal decomposition of 2-azidoacetamide has been studied by matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy . The novel imine intermediate H2NCOCHNH is observed in the matrix-isolation IR experiments . The identity of this intermediate is confirmed both by ab initio molecular orbital calculations of its IR spectrum and by the temperature dependence and distribution of products in the photoelectron spectroscopy (PES) and IR studies .
Heterocycle Synthesis
Azidoacetamide is used in heterocycle synthesis . The study of the mechanisms of organic azide thermal decompositions is of considerable interest both from a fundamental viewpoint and because of the important roles played by such azides in heterocycle synthesis .
Biological and Pharmaceutical Processes
Azidoacetamide is used in biological and pharmaceutical processes . Organic azides, including Azidoacetamide, play important roles in these processes .
Preparation of Semiconductor Materials
Azidoacetamide is used in the preparation of semiconductor materials . Organic azides are used in the preparation of these materials .
High-Energy Density Materials
Azidoacetamide is used as high-energy density materials used in solid propellants and explosives . Organic azides, including Azidoacetamide, are used in these applications .
1,3-Dipolar Cycloaddition with Cycloalkynes
Azidoacetamide is used in 1,3-dipolar cycloaddition with cycloalkynes , leading to the formation of a stable triazole . This is one of the most important applications of cycloalkynes .
Mécanisme D'action
Target of Action
Azidoacetamide, also known as 2-azidoacetamide, primarily targets the cell-surface-associated glycans or glycoproteins of Gram-negative and Gram-positive bacteria . These targets play a significant role in bacterial virulence, making azidoacetamide a potential tool in combating bacterial infections .
Mode of Action
Azidoacetamide interacts with its targets through a process known as metabolic labeling . This involves the compound incorporating itself into the structure of the target molecules, thereby altering their function . The exact nature of these changes is currently under investigation, but it is believed that azidoacetamide’s interaction with its targets disrupts their normal function, potentially reducing their virulence .
Biochemical Pathways
The biochemical pathways affected by azidoacetamide involve the synthesis of pseudaminic acid (Pse) , a significant prokaryotic monosaccharide found in important Gram-negative and Gram-positive bacteria . Azidoacetamide, being an azidoacetamido-functionalized Pse derivative, can interfere with these pathways, affecting the downstream production of cell-surface-associated glycans or glycoproteins .
Result of Action
The molecular and cellular effects of azidoacetamide’s action primarily involve the disruption of normal bacterial function. By incorporating itself into the structure of cell-surface-associated glycans or glycoproteins, azidoacetamide can alter their function and potentially reduce their virulence . This can lead to a decrease in the bacteria’s ability to cause infection.
Safety and Hazards
Orientations Futures
Azidoacetamido-functionalized Pse derivatives have been used for the detection of Gram-positive and Gram-negative bacteria expressing a unique virulence-associated nonulosonic acid . The ester-protected and C5 azidoacetamido-functionalized Pse is a useful reagent for the identification of bacteria expressing this unique virulence-associated nonulosonic acid .
Propriétés
IUPAC Name |
2-azidoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-2(7)1-5-6-4/h1H2,(H2,3,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYOUBBHRYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390564 | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azidoacetamide | |
CAS RN |
1816-91-7 | |
| Record name | NSC56315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-azidoacetamide?
A1: 2-Azidoacetamide (also referred to as azidoacetamide) has the molecular formula C2H4N4O and a molecular weight of 100.08 g/mol. [] Its structure, determined via X-ray crystallography, reveals a nearly planar conformation excluding hydrogen atoms. The azide group exhibits characteristic N—N bond lengths of 1.130 (2) and 1.231 (2) A, indicative of a resonance effect. [] Further spectroscopic characterization, including IR and UV-Vis, could provide more insights into its vibrational and electronic properties.
Q2: How does the presence of the amide group in 2-azidoacetamide influence its reactivity?
A2: The amide group plays a crucial role in the reactivity of 2-azidoacetamide, particularly in enantioselective C(sp3)-H amination reactions. Mechanistic studies suggest that the amide enables initial bidentate coordination of 2-azidoacetamides to chiral-at-metal ruthenium catalysts. [] This coordination is believed to be key for achieving high enantioselectivity in the formation of chiral imidazolidin-4-ones. []
Q3: What are the potential applications of 2-azidoacetamide in organic synthesis?
A3: 2-Azidoacetamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:
- Enantioselective C(sp3)-H amination: Reacting with chiral-at-metal ruthenium catalysts yields chiral imidazolidin-4-ones, important heterocyclic compounds in medicinal chemistry. []
- Formation of nitrogen heterocycles: Under Vilsmeier conditions, 2-azidoacetophenones are converted to 5-aryloxazole-4-carboxaldehydes through an unusual attack of the azide by in-situ generated iminium species. []
- Synthesis of vicinal diamines: Electrochemical conversion of 2-azidoacetamide provides access to vicinal azidoacetamides, which can be further transformed into various vicinal diamines. [] These diamines are valuable structural motifs found in numerous bioactive compounds.
- Synthesis of glycoconjugates: N-(β-Glycopyranosyl)azidoacetamides, synthesized from β-glycopyranosylamines, mimic the GlcNAc‐Asn linkage in glycoproteins. [] These molecules have potential applications in glycobiology and drug discovery.
Q4: How does 2-azidoacetamide participate in 1,3-dipolar cycloaddition reactions, and how can its reactivity be enhanced?
A4: 2-Azidoacetamide readily undergoes 1,3-dipolar cycloaddition reactions with alkynes, specifically strained cycloalkynes. [, , ] The reaction rate can be significantly enhanced by integrating strain and electronic tuning in the alkyne component. For example, the introduction of a nitrogen atom in the cyclooctyne framework, as seen in 2-azabenzo-benzocyclooctyne (ABC), promotes favorable n→π* interactions and hydrogen bonding with 2-azidoacetamide, leading to faster cycloaddition compared to dibenzocyclooctyne (DIBO). [] This highlights the potential for tailoring alkyne structures to achieve desired reactivity profiles.
Q5: What are the thermal decomposition products of 2-azidoacetamide, and what key intermediate has been identified?
A5: Thermal decomposition of 2-azidoacetamide produces N2, CH2NH, HNCO, CO, NH3, and HCN as high-temperature products. [, ] Matrix-isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy studies revealed the formation of a novel imine intermediate, H2NCOCH=NH, at lower temperatures. [, ] This finding is supported by ab initio calculations and provides valuable insights into the decomposition mechanism of 2-azidoacetamide.
Q6: Can 2-azidoacetamide be used in click chemistry applications?
A6: Yes, 2-azidoacetamide is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. [, ] This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be further elaborated into complex molecules. [] This approach has been employed in the preparation of novel 1H-1,2,3-triazole derivatives with potential biological activities. []
Q7: What is known about the environmental impact and degradation of 2-azidoacetamide?
A7: Currently, there is limited research available specifically addressing the environmental impact and degradation pathways of 2-azidoacetamide. Given its potential applications and the increasing focus on green chemistry, future studies should investigate its ecotoxicological profile and potential for biodegradation. Exploring alternative solvents, catalysts, and synthetic routes could further minimize any negative environmental impact associated with its production and use.
Q8: Are there any computational studies that have been conducted on 2-azidoacetamide?
A8: Yes, computational chemistry has been employed to study 2-azidoacetamide. DFT calculations have been used to investigate the mechanism of its enantioselective C(sp3)-H amination. [] These calculations revealed that the transition state leading to the major enantiomer benefits from a better steric fit and favorable π-π stacking interactions between the substrate and the catalyst framework. [] Additionally, ab initio calculations have been used to confirm the identity of the H2NCOCH=NH intermediate observed during the thermal decomposition of 2-azidoacetamide. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one](/img/structure/B1653285.png)

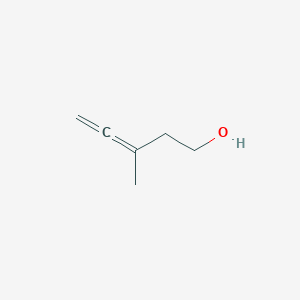
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride](/img/structure/B1653290.png)
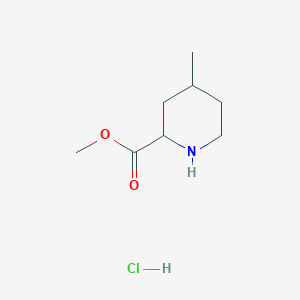
![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)
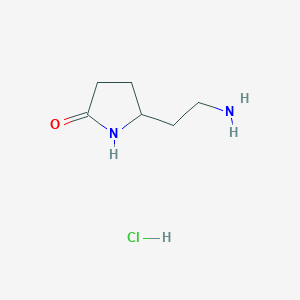
![tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B1653297.png)
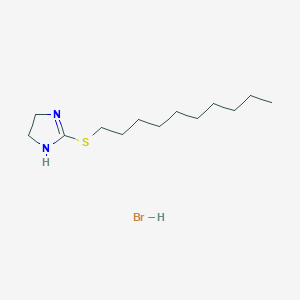
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)

![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)
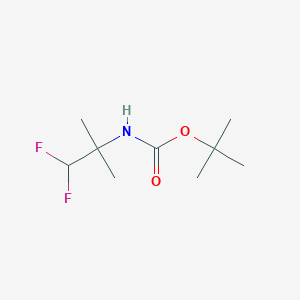
![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)